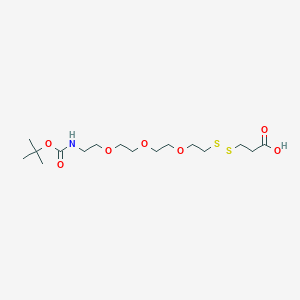

Boc-amino-PEG3-SS-acid

Description

Contextualization within Contemporary Bioconjugation Chemistry Research

Bioconjugation chemistry is a rapidly evolving field focused on the covalent linking of two or more molecules, at least one of which is a biomolecule. creative-biolabs.com This discipline underpins significant advancements in drug delivery, diagnostics, and fundamental biological studies. axispharm.comchempep.com The development of heterobifunctional linkers—molecules with two different reactive ends—has been a crucial driver of innovation, allowing for the specific and controlled assembly of complex molecular architectures. biochempeg.comgoogle.com These linkers serve as molecular bridges, connecting disparate entities like proteins, peptides, nucleic acids, or small molecule drugs. creative-biolabs.com Boc-amino-PEG3-SS-acid fits into this context as a sophisticated tool that offers not only connectivity but also built-in control over the stability and release of the conjugated components. axispharm.com

Significance as a Heterobifunctional and Redox-Sensitive Cleavable Linker in Molecular Design

The dual nature of this compound as both heterobifunctional and cleavable is central to its utility in research. Heterobifunctionality allows for the sequential and specific conjugation of two different molecules, minimizing the formation of undesirable homodimers. biochempeg.comthermofisher.com The term "heterobifunctional" refers to a molecule that has two different reactive groups, enabling controlled, stepwise conjugation. biochempeg.com

Furthermore, the incorporation of a disulfide bond renders the linker cleavable under specific redox conditions. axispharm.com This is particularly relevant for applications such as targeted drug delivery, where the linker needs to remain stable in the bloodstream but break apart within the reducing environment of a target cell to release its therapeutic payload. biochempeg.comnih.gov This redox sensitivity provides a mechanism for triggered release, a key strategy in the design of "smart" drug delivery systems. nih.govcreative-diagnostics.com

Overview of Core Structural Elements and Their Distinct Research Implications

The functionality of this compound arises from the specific roles of its four key structural components. Each moiety has been strategically included to address common challenges in bioconjugation, such as solubility, steric hindrance, and controlled release.

Table 1: Core Structural Elements of this compound and Their Functions

| Structural Element | Primary Function in Research |

| Boc-Protected Amine | Enables sequential and controlled conjugation strategies by temporarily masking a reactive amine group. |

| Polyethylene (B3416737) Glycol (PEG3) Spacer | Enhances solubility, reduces immunogenicity, and provides spatial separation between conjugated molecules. |

| Disulfide Bond | Acts as a redox-sensitive trigger for cleavage, allowing for controlled release in specific biological environments. |

| Carboxylic Acid Terminus | Provides a reactive site for covalent attachment to amine-containing molecules. |

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.org Its primary function is to temporarily block the reactivity of an amine group, preventing it from participating in unwanted side reactions. rsc.orgmasterorganicchemistry.com In the context of this compound, the Boc-protected amine allows for a controlled, stepwise conjugation strategy. nih.gov

A typical synthetic route would involve first reacting the terminal carboxylic acid with an amine-containing molecule. researchgate.net Once this initial conjugation is complete, the Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free amine. wikipedia.org This newly deprotected amine is then available for a second conjugation reaction, allowing for the precise assembly of a heterobifunctional conjugate. This orthogonal protection strategy is fundamental to creating well-defined bioconjugates. wikipedia.org

Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The inclusion of a short, discrete PEG chain (in this case, three ethylene glycol units) as a spacer arm in a linker molecule offers several well-documented advantages in bioconjugation research. axispharm.comchempep.com

Improved Solubility: PEG is highly soluble in aqueous environments, and its incorporation can significantly enhance the water solubility of hydrophobic molecules to which it is attached. chempep.comthermofisher.com This is a critical consideration when working with poorly soluble drugs or peptides.

Reduced Immunogenicity and Enhanced Stability: The process of attaching PEG chains, known as PEGylation, can shield the conjugated molecule from the host's immune system and protect it from enzymatic degradation, thereby increasing its stability and circulation half-life. axispharm.comchempep.com

Steric Modulation: The flexible PEG spacer provides spatial separation between the two conjugated molecules. mdpi.com This can be crucial for maintaining the biological activity of a protein or antibody after conjugation, as it prevents the attached molecule from sterically hindering the protein's active site or binding domain. The length of the PEG spacer can be varied to optimize the distance between the conjugated partners. nih.gov

The use of a discrete PEG linker, such as PEG3, provides a defined molecular weight and length, ensuring uniformity in the final conjugate, which is a significant advantage over polydisperse PEG polymers. acs.org

The disulfide bond (S-S) is a key feature of this compound, imparting redox sensitivity to the linker. axispharm.com Disulfide bonds are relatively stable in the oxidizing environment of the bloodstream but are susceptible to cleavage in the presence of reducing agents. nih.govrsc.org

A primary biological reducing agent is glutathione (B108866) (GSH), which is found in significantly higher concentrations inside cells compared to the extracellular environment. biochempeg.comnih.gov This concentration gradient is exploited in the design of drug delivery systems. rsc.org An antibody-drug conjugate (ADC), for example, can be constructed using a disulfide-containing linker. researchgate.net The ADC remains intact while circulating in the blood, but upon internalization into a target cancer cell, the high intracellular GSH concentration triggers the cleavage of the disulfide bond, releasing the cytotoxic drug precisely where it is needed. nih.govencyclopedia.pub This targeted release mechanism aims to maximize the therapeutic efficacy of the drug while minimizing off-target toxicity. creative-diagnostics.comrsc.org

The thiol-disulfide exchange reaction responsible for this cleavage involves the donation of hydrogen atoms from GSH to the disulfide bond, resulting in the formation of two thiol groups (-SH) and the oxidation of GSH to glutathione disulfide (GSSG). nih.govencyclopedia.pub

The carboxylic acid (-COOH) at the other end of the this compound molecule serves as a versatile handle for conjugation to amine-containing molecules. creative-biolabs.com Carboxylic acids are present at the C-terminus of proteins and in the side chains of aspartic acid and glutamic acid residues. nih.govthermofisher.com

The most common method for activating the carboxylic acid for reaction with a primary amine is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). nih.govfortislife.com EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but its stability and reactivity with amines can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. nih.gov The NHS ester formed is more stable than the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide bond, covalently linking the two molecules. thermofisher.comfortislife.com This well-established chemistry provides a reliable method for the initial conjugation step in a multi-step synthesis using this compound.

Structure

2D Structure

Properties

Molecular Formula |

C16H31NO7S2 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

YGTPMONHRLIFLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Selective Introduction and Subsequent Deprotection of the Boc Group in Complex Molecular Scaffolds

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific acidic conditions. The introduction of the Boc group is typically achieved by reacting the amino-functionalized substrate with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base.

Selective deprotection of the Boc group is crucial in multi-step syntheses. Traditional methods often employ strong acids like trifluoroacetic acid (TFA). However, for complex molecules containing other acid-sensitive functionalities, milder and more selective methods are required. Recent advancements have focused on achieving selectivity through various approaches.

One strategy involves the use of Lewis acids, such as aluminum chloride (AlCl3), which can facilitate the selective cleavage of a Boc group in the presence of other protecting groups. Another approach is the use of oxalyl chloride in methanol, which provides a mild method for the deprotection of N-Boc groups on a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds, with reactions proceeding at room temperature.

Thermal deprotection in continuous flow has also emerged as a viable method, allowing for the selective removal of N-Boc groups by controlling the reaction temperature, thereby enabling differentiation between aryl and alkyl N-Boc groups. This method avoids the use of acid catalysts, which can be advantageous for molecules with acid-labile functionalities.

A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the generated t-butyl cation. This can be suppressed by the addition of scavengers. The choice of deprotection strategy is therefore critical and must be tailored to the specific molecular scaffold to ensure high yield and purity of the desired product.

Table 1: Comparison of Boc Deprotection Methods

| Method | Reagents | Conditions | Advantages | Potential Issues |

|---|---|---|---|---|

| Acidolysis (Strong Acid) | Trifluoroacetic acid (TFA) | Room temperature | Fast and efficient | Low selectivity, potential for side reactions with other acid-sensitive groups |

| Acidolysis (Mild Acid) | HCl in organic solvents (e.g., dioxane, ethyl acetate) | Varies | Milder than TFA | Can still affect some acid-sensitive groups |

| Lewis Acid Catalysis | Aluminum chloride (AlCl3) | Varies | High selectivity in some cases | Requires careful optimization |

| Chemical Deprotection | Oxalyl chloride in methanol | Room temperature | Mild conditions, good for diverse substrates | Potential for broader reactivity of oxalyl chloride |

| Thermal Deprotection | Heat in a suitable solvent (e.g., methanol, trifluoroethanol) | Continuous flow, controlled temperature | Acid-free, potential for high selectivity | Requires specialized equipment |

Methodologies for the Construction and Integration of Polyethylene (B3416737) Glycol (PEG) Linkers into Diverse Chemical Entities

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers composed of repeating ethylene (B1197577) oxide units. Their inclusion in molecular design can enhance solubility, improve pharmacokinetic properties, and provide spatial separation between different functional domains. The Boc-amino-PEG3-SS-acid molecule incorporates a discrete PEG linker with three ethylene glycol units.

The construction and integration of PEG linkers into chemical entities can be achieved through several methodologies. One common approach is the use of pre-functionalized PEG reagents. For instance, a PEG linker with a terminal amine and a terminal carboxylic acid can be synthesized and then coupled to other molecules through standard amide bond formation protocols.

Site-selective conjugation methods, both enzymatic and non-enzymatic, have been developed to provide homogeneous PEGylated conjugates. For example, transglutaminase has been shown to be effective for site-selective conjugation of PEG linkers to proteins.

The synthesis of PEG linkers can be tailored to control their length and introduce specific functional groups at their termini. This allows for precise control over the properties of the final molecule. For this compound, the synthesis would involve the sequential addition of ethylene glycol units or the use of a pre-synthesized triethylene glycol derivative, followed by functionalization of the termini with an amine and a group that can be converted to a carboxylic acid.

Table 2: Common Strategies for PEG Linker Integration

| Strategy | Description | Key Features |

|---|---|---|

| Convergent Synthesis | A pre-synthesized and functionalized PEG linker is coupled to the target molecule. | Allows for purification of the linker before conjugation; offers good control over linker length. |

| Divergent Synthesis | The PEG chain is built step-by-step on the target molecule. | Can be more challenging to control polydispersity; may be suitable for shorter linkers. |

| Enzymatic Ligation | Enzymes such as transglutaminase are used to attach PEG linkers to specific sites on biomolecules. | High site-selectivity; mild reaction conditions. |

| Click Chemistry | Bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition, are used for efficient and specific PEGylation. | High efficiency and specificity; mild reaction conditions. |

Precision Techniques for Disulfide Bond Formation: From Thiol Precursors to Intramolecular Cyclization

The disulfide bond is a key feature of this compound, providing a cleavable linkage that is responsive to reducing environments. The formation of disulfide bonds from thiol precursors is a well-established transformation in organic chemistry.

A common method for forming symmetrical disulfides is the oxidation of thiols in the presence of an oxidizing agent. A variety of reagents can be employed for this purpose, including molecular iodine in the presence of a riboflavin-derived organocatalyst, which allows for aerobic oxidation at room temperature. Another approach involves the use of hydrogen peroxide with a catalytic amount of iodide ion or iodine.

For the synthesis of unsymmetrical disulfides, such as the one in this compound, more controlled methods are necessary to prevent the formation of homodimers. One strategy involves the reaction of a thiol with an activated thiol derivative. For example, reacting a thiol with 1-chlorobenzotriazole (B28376) (BtCl) forms a benzotriazolated thiol, which can then react with a second, different thiol to produce an unsymmetrical disulfide.

Redox-click chemistry using sulfonyl fluorides has also been reported as a highly efficient and chemoselective method for disulfide bond formation from thiols, proceeding with quantitative yields for a wide range of substrates. This method can be applied to the synthesis of symmetric, unsymmetrical, and cyclic disulfides.

Elucidation of Reaction Kinetics and Mechanistic Pathways for Terminal Functional Group Reactivity

Advanced Amide Bond Formation Protocols Utilizing Carboxylic Acid Activation (e.g., EDC, HATU, DCC)

The terminal carboxylic acid of this compound allows for its conjugation to amine-containing molecules through amide bond formation. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, coupling reagents are commonly used to activate the carboxylic acid.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used carbodiimide (B86325) coupling reagents. The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, with the carbodiimide being converted to a urea (B33335) byproduct.

For challenging couplings, such as those involving electron-deficient amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with EDC to improve reaction rates and suppress side reactions. The use of EDC with HOBt and 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective protocol for the synthesis of amides from electron-deficient amines.

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also powerful activating agents. HATU reacts with the carboxylic acid to form an active ester, which then rapidly reacts with the amine. These reagents are often preferred for their high efficiency and the ability to facilitate difficult couplings.

Exploration of Photochemical or Other Non-Conventional Synthetic Routes Affecting C-S Bonds within Analogs

While the disulfide (S-S) bond is the primary cleavable linkage in this compound, the exploration of non-conventional synthetic routes affecting carbon-sulfur (C-S) bonds in analogous structures is an area of active research. Photochemical reactions, in particular, offer unique opportunities for bond formation and cleavage under mild conditions.

Visible-light-mediated C-S bond formation has gained significant attention as a sustainable and efficient method. These reactions often proceed through photoredox catalysis, where a photocatalyst absorbs visible light and initiates a single-electron transfer process to activate the substrates. This approach can be used to form C-S bonds in a variety of molecular contexts.

Conversely, photochemical cleavage of C-S bonds is also possible. Irradiation of thioethers with UV light can lead to homolytic cleavage of the C-S bond, generating alkyl and thiyl radicals. The fate of these radicals depends on the reaction conditions and the structure of the molecule. This approach could potentially be applied to analogs of this compound where the disulfide is replaced by a thioether linkage, providing an alternative light-triggered cleavage mechanism.

The development of photochemical methods for both the formation and cleavage of C-S bonds offers a powerful toolkit for the synthesis and manipulation of complex molecules, providing alternatives to traditional thermal and reagent-based methods.

Advanced Analytical and Biophysical Characterization in Research Contexts

Spectroscopic Methodologies for Confirming Conjugate Formation and Linker Integrity

Spectroscopic techniques are fundamental in providing direct evidence of covalent bond formation and the preservation of key functional groups within the conjugate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules. In the context of conjugates formed using "Boc-amino-PEG3-SS-acid," ¹H and ¹³C NMR are invaluable for confirming the successful coupling to a biomolecule (e.g., a peptide or small molecule) and for verifying the structural integrity of the linker itself.

Upon successful conjugation, which typically involves the formation of an amide bond between the linker's carboxylic acid and an amine on the target molecule, specific changes in the NMR spectrum are expected. Key proton (¹H) signals are monitored:

PEG Chain Protons: The ethylene (B1197577) glycol units of the PEG3 spacer exhibit characteristic signals, typically appearing as a complex multiplet around 3.6 ppm. researchgate.netrsc.org The persistence of this signal confirms the presence of the PEG linker in the final conjugate.

Boc Protecting Group: The nine equivalent protons of the tert-butyloxycarbonyl (Boc) group produce a strong singlet peak at approximately 1.4 ppm. researchgate.net This signal's presence confirms the N-terminus of the linker remains protected.

Disulfide Bridge Protons: The methylene (B1212753) protons adjacent to the disulfide bond (-CH₂-SS-CH₂-) typically resonate in the range of 2.7-2.9 ppm. Verifying these signals is crucial for confirming the integrity of the cleavable disulfide linkage.

Amide Bond Formation: The formation of a new amide bond results in the appearance of a new amide proton (-NH-) signal, often in the downfield region of the spectrum (typically 7-8.5 ppm), and shifts in the chemical environment of adjacent methylene (-CH₂-) protons. researchgate.net

Similarly, ¹³C NMR can be used to observe the appearance of the new amide carbonyl carbon signal (typically 170-175 ppm) and confirm the continued presence of carbonyls from the Boc group and the original acid terminus. mdpi.com The interpretation of these spectra provides unambiguous evidence of successful conjugation and structural assignment. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical Conjugate

| Functional Group | Expected Chemical Shift (δ, ppm) | Rationale |

| Boc Group (-C(CH₃)₃) | ~1.4 (singlet, 9H) | Confirms the N-terminal protecting group is intact. |

| PEG Chain (-O-CH₂-CH₂-O-) | ~3.6 (multiplet) | Verifies the presence and integrity of the PEG spacer. |

| Methylene adjacent to SS | ~2.8 (triplet) | Confirms the integrity of the disulfide bond region. |

| Methylene adjacent to Amide | Shifted post-conjugation | Change in chemical shift indicates covalent bond formation. |

| Amide Proton (-CO-NH-) | ~7.0-8.5 (broad singlet) | Direct evidence of the newly formed amide linkage. |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify functional groups within a molecule by measuring the absorption of infrared radiation. It is particularly useful for monitoring the chemical changes that occur during the conjugation process.

When "this compound" is conjugated to an amine-containing molecule, several key changes in the FTIR spectrum are observed:

Disappearance of Carboxylic Acid: The broad O-H stretching band of the carboxylic acid group, typically found between 2500 and 3300 cm⁻¹, diminishes or disappears.

Appearance of Amide Bands: The formation of the amide bond is confirmed by the appearance of characteristic amide bands. The Amide I band (primarily C=O stretching) is typically observed around 1650 cm⁻¹, while the Amide II band (N-H bending and C-N stretching) appears near 1550 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretch: The spectrum of the final conjugate will show a C=O stretching vibration from the Boc-protecting group (around 1700 cm⁻¹) and the newly formed amide bond. The original carboxylic acid C=O stretch (around 1710 cm⁻¹) is replaced by the amide C=O stretch. researchgate.net

PEG Ether Bonds: The strong C-O-C stretching vibration from the PEG backbone, usually found around 1100 cm⁻¹, will be prominent in the conjugate's spectrum. researchgate.net

The integrity of the disulfide bond is less directly observed by FTIR, as the S-S stretch is typically very weak and falls in a region (400-500 cm⁻¹) often obscured by other vibrations. However, its presence can be inferred by the absence of strong S-H stretching bands (around 2550 cm⁻¹), confirming that the disulfide bond has not been inadvertently reduced during the reaction. rsc.orgnih.gov

Chromatographic and Mass Spectrometric Approaches for Purification and Molecular Weight Verification of Conjugates

These techniques are essential for separating the desired conjugate from unreacted starting materials and byproducts, as well as for providing precise molecular mass information.

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying PEGylated molecules and assessing the purity of the final product. altabioscience.com Reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on the hydrophobicity of the molecules. nih.gov

During the analysis of a conjugation reaction mixture, a typical RP-HPLC chromatogram will show distinct peaks for the starting materials and the product. The unconjugated biomolecule will have a specific retention time. The "this compound" linker, being more hydrophilic due to the PEG chain, will typically elute earlier. The resulting conjugate, which incorporates the hydrophilic PEG linker, will almost always have a shorter retention time than the parent biomolecule. nih.gov

The purity of the conjugate is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks detected (often at a wavelength of 215-220 nm for detecting peptide bonds). altabioscience.comcreative-proteomics.com A pure sample should ideally exhibit a single, sharp peak. creative-proteomics.com

Table 2: Expected Elution Profile in RP-HPLC Analysis of a Conjugation Reaction

| Compound | Expected Retention Time | Rationale for Elution Order |

| Unconjugated Biomolecule (e.g., Peptide) | Longest | Typically the most hydrophobic species in the mixture. |

| This compound Conjugate | Intermediate | Increased hydrophilicity from the PEG linker causes it to elute earlier than the parent biomolecule. |

| Unreacted Linker | Shortest | The free linker is generally more polar than the biomolecule and the conjugate. |

Mass spectrometry (MS) is an indispensable tool for confirming the identity of the conjugate by providing an accurate molecular weight. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. enovatia.comacs.org

The mass spectrum of the purified conjugate will show a peak corresponding to the sum of the molecular weight of the biomolecule and the "this compound" linker, minus the mass of water (18 Da) lost during amide bond formation. This provides definitive confirmation of successful covalent conjugation.

In cases where a larger biomolecule, such as an antibody, is conjugated with multiple linkers, MS is critical for determining the conjugation ratio (analogous to a drug-to-antibody ratio, or DAR). nih.govnih.gov The mass spectrum will show a distribution of peaks, with each successive peak separated by the mass of the attached linker. researchgate.netshimadzu.com By analyzing the relative intensities of these peaks, the average number of linkers per biomolecule can be accurately calculated, which is a critical quality attribute. rsc.orgresearchgate.net

Biophysical Techniques for Assessing Hydrodynamic Properties and Conformational Dynamics of PEGylated Constructs

Conjugation with a PEG linker can significantly alter the biophysical properties of a molecule. Techniques that measure these changes are crucial for understanding how PEGylation affects the molecule's size, shape, and behavior in solution.

Dynamic Light Scattering (DLS) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) are powerful techniques for this purpose. wyatt.com

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of molecules in solution. unchainedlabs.com From these fluctuations, the diffusion coefficient can be calculated, which is then used to determine the hydrodynamic radius (Rₕ) of the molecule via the Stokes-Einstein equation. sygnaturediscovery.comscilit.com Upon conjugation with the "this compound" linker, the Rₕ of the biomolecule is expected to increase significantly. nih.gov This is because the flexible, hydrophilic PEG chain occupies a large volume in solution, effectively increasing the molecule's size. DLS is also highly sensitive to the presence of aggregates. sygnaturediscovery.com

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique couples size-based separation (SEC) with the ability to measure absolute molar mass and size directly from light scattering, independent of column calibration standards. wyatt.comamazonaws.com As the sample elutes from the SEC column, it passes through MALS and other detectors (like UV and refractive index). tosohbioscience.com This allows for the precise determination of the molar mass of the unconjugated biomolecule, the PEGylated conjugate, and any aggregates present. americanlaboratory.com The increase in molar mass and hydrodynamic radius post-conjugation can be accurately quantified, providing robust characterization of the construct. nih.gov For example, cleavage of the disulfide bond in the presence of a reducing agent would lead to a detectable decrease in the hydrodynamic radius, confirming the linker's cleavable nature. researchgate.net

Quantitative Methodologies for Determining Conjugation Efficiency and Site Specificity

Indirect assays are valuable for assessing conjugation efficiency by quantifying the number of available functional groups before and after the conjugation reaction. The difference in the number of reactive groups is indicative of the extent of conjugation.

A common indirect method for quantifying primary amines, such as the one present on this compound after deprotection of the Boc group, is the 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay. TNBSA reacts with primary amines to produce a colored product that can be quantified spectrophotometrically at approximately 335 nm.

To determine the conjugation efficiency of this compound to a protein, one would first measure the number of accessible primary amines on the protein. After the conjugation reaction, the unreacted amines would be quantified again using the TNBSA assay. A decrease in the number of reactive amines would correspond to the number of linker molecules that have successfully conjugated to the protein. It is crucial to run appropriate controls and generate a standard curve with a known amine-containing compound to ensure accurate quantification.

Illustrative Data Table 2: Quantification of Amine Groups using TNBSA Assay

| Sample | Absorbance at 335 nm | Calculated Amine Concentration (µM) | Conjugation Efficiency (%) |

| Unconjugated Protein | 0.850 | 100 | N/A |

| Protein after conjugation with this compound | 0.212 | 25 | 75% |

Direct labeling and detection strategies provide a more direct assessment of the bioconjugation outcome by specifically targeting and visualizing the incorporated linker or the attached molecule.

Fluorescent Labeling: A common direct strategy involves the use of a fluorescently labeled version of the molecule being conjugated or the linker itself. For instance, if this compound were to be conjugated to a cell surface protein, the molecule attached to the other end of the linker could be a fluorophore. The presence and intensity of the fluorescent signal on the cells, as measured by techniques like flow cytometry or fluorescence microscopy, would directly correlate with the extent of conjugation.

To determine site-specificity, the conjugated protein can be subjected to proteolytic digestion followed by liquid chromatography-mass spectrometry (LC-MS/MS). This powerful technique can identify the exact amino acid residues where the this compound linker is attached. The mass of the peptide fragment will be increased by the mass of the linker and any attached molecule, allowing for precise localization of the conjugation site.

Mass Spectrometry: Mass spectrometry (MS) is another powerful direct detection method. By analyzing the intact mass of the conjugate, the number of linker molecules attached to a protein can be determined. For example, if a protein has a molecular weight of 150 kDa and the this compound linker with a payload has a mass of 1 kDa, a successfully conjugated protein with one linker would show a mass of 151 kDa. A heterogeneous mixture of conjugates would show multiple peaks corresponding to different numbers of attached linkers.

Illustrative Data Table 3: Mass Spectrometry Analysis of a Protein-Linker Conjugate

| Species Detected | Observed Mass (Da) | Interpretation |

| Unconjugated Protein | 150,000 | Starting material. |

| Protein + 1 Linker-Payload | 151,000 | Successful conjugation of one linker-payload molecule. |

| Protein + 2 Linker-Payloads | 152,000 | Successful conjugation of two linker-payload molecules. |

Applications in Advanced Bioconjugation and Materials Science Research

Linker Design for Targeted Molecular Constructs in Research Initiatives

The modular nature of Boc-amino-PEG3-SS-acid makes it an invaluable tool for designing linkers for targeted molecular constructs. The Boc-protected amine and the carboxylic acid allow for controlled, sequential conjugation to different molecular entities, while the PEG spacer and disulfide bond impart desirable physicochemical and biological properties.

Fundamental Role in Antibody-Drug Conjugates (ADCs) Research: Beyond Payload Delivery, Focus on Linker Stability and Intracellular Release

In the realm of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. This compound serves as a key building block for constructing linkers with desirable characteristics for ADC development. The disulfide bond within the linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic drug. creative-biolabs.com This stability is crucial to minimize off-target toxicity.

Upon internalization of the ADC into a target cancer cell, the disulfide bond is exposed to the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space. creativebiolabs.net This high glutathione concentration facilitates the cleavage of the disulfide bond, leading to the release of the active drug inside the cancer cell. creativebiolabs.net The inclusion of a PEG spacer, such as the PEG3 unit in this compound, can further enhance the properties of the ADC by improving solubility and potentially reducing immunogenicity. purepeg.comchempep.com

| Feature | Role in ADCs | Reference |

| Disulfide Bond | Stable in circulation, cleaved by intracellular glutathione for targeted drug release. | creative-biolabs.comcreativebiolabs.net |

| PEG Spacer | Improves solubility and can reduce immunogenicity of the ADC. | purepeg.comchempep.com |

| Boc-Amine & Carboxylic Acid | Provides orthogonal handles for conjugation to the antibody and the cytotoxic payload. | medchemexpress.comconju-probe.com |

Strategic Integration into Proteolysis Targeting Chimeras (PROTACs) Research and Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. jenkemusa.combiochempeg.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. jenkemusa.combiochempeg.comaxispharm.com

This compound can be utilized in the synthesis of PROTAC linkers. The PEG component of the linker is particularly important as it can increase the water solubility and cell permeability of the PROTAC molecule. jenkemusa.combiochempeg.comaxispharm.comprecisepeg.com The length and composition of the linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. axispharm.com While the disulfide bond's role in PROTACs is less about intracellular release compared to ADCs, its cleavable nature could be exploited in designing sophisticated PROTACs with conditional activity.

Functionalization of Biomolecules for Enhanced Research Utility

The versatility of this compound extends to the functionalization of a wide range of biomolecules, thereby enhancing their utility in various research applications.

Peptide and Protein Pegylation Strategies: Impact on Biorecognition and In Vitro Stability

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides and proteins, is a well-established strategy to improve their therapeutic properties. nih.govnih.govcreativepegworks.com The PEG3 moiety in this compound can be used to introduce a short PEG chain onto a biomolecule. This modification can lead to several benefits, including:

Increased Stability : PEGylation can protect peptides and proteins from proteolytic degradation, thereby increasing their stability in vitro and in vivo. nih.gov

Improved Solubility : The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides and proteins.

Reduced Immunogenicity : The PEG chain can shield the protein from the immune system, reducing its immunogenicity. creativepegworks.com

The presence of a cleavable disulfide bond in the linker allows for the potential release of the native peptide or protein from the PEG chain under reducing conditions. semanticscholar.orgresearchgate.netpurepeg.com This can be advantageous in situations where the PEG moiety might interfere with the biological activity or biorecognition of the molecule. researchgate.net

| Parameter | Effect of PEGylation | Reference |

| Proteolytic Degradation | Decreased | nih.gov |

| Solubility | Increased | |

| Immunogenicity | Decreased | creativepegworks.com |

Incorporation of Non-Canonical Amino Acids into Protein Engineering and Bioconjugation Platforms

This compound can be used as a building block for the synthesis of non-canonical amino acids. These engineered amino acids, when incorporated into proteins, can introduce novel functionalities. For instance, a non-canonical amino acid containing a disulfide bond and a PEG spacer could be incorporated into a protein to serve as a specific site for conjugation or to introduce a redox-sensitive element. The PEGylation of amino acids can enhance their stability and pharmacokinetic properties.

Development of Site-Specific Conjugation Methodologies for Homogeneous Bioconjugates

A major challenge in bioconjugation is the production of homogeneous products with a well-defined drug-to-antibody ratio (DAR) in the case of ADCs, or a precise stoichiometry in other bioconjugates. acs.orgnih.gov this compound can be employed in strategies aimed at achieving site-specific conjugation.

One such strategy involves the rebridging of disulfide bonds in proteins. acs.orgnih.gov Antibodies, for example, have interchain disulfide bonds that can be selectively reduced to generate free thiol groups. nih.govoup.com A linker derived from this compound could then be used to rebridge these thiols, resulting in a homogeneous conjugate with the linker attached at a specific site. acs.orgnih.gov This approach allows for precise control over the location and number of conjugated molecules, leading to bioconjugates with improved properties and better-defined characteristics. acs.orgcreative-biogene.com

Research into Advanced Delivery Systems

The design of advanced delivery systems that can transport therapeutic or imaging agents to specific sites and release them in a controlled manner is a cornerstone of modern pharmaceutical and materials science research. This compound, with its cleavable disulfide linkage and versatile functional groups, plays a significant role in the development of such systems.

Polymeric and Nanoparticle Functionalization for Targeted Delivery in Research Models

In the realm of targeted delivery, this compound serves as a key linker for attaching targeting ligands and therapeutic payloads to polymeric nanoparticles. The Boc-protected amine can be deprotected to allow for the conjugation of targeting moieties, such as antibodies or peptides, that recognize specific cell surface receptors. The terminal carboxylic acid, on the other hand, can be activated to form amide bonds with amine-containing drugs or other functional molecules.

The presence of the PEG spacer enhances the solubility and biocompatibility of the resulting nanoparticle conjugate, while the disulfide bond provides a mechanism for triggered release within the cell. The intracellular environment, particularly within endosomes and the cytoplasm, has a significantly higher concentration of reducing agents like glutathione compared to the extracellular space. This reductive environment cleaves the disulfide bond, liberating the conjugated payload from the nanoparticle carrier. This targeted and triggered release mechanism is crucial for maximizing therapeutic efficacy while minimizing off-target effects in research models.

| Nanoparticle Core | Targeting Ligand | Payload | Release Mechanism | Research Model Focus |

| Poly(lactic-co-glycolic acid) (PLGA) | Antibody Fragment | Doxorubicin | Glutathione-mediated disulfide bond cleavage | In vitro cancer cell lines |

| Gold Nanoparticles (AuNPs) | Aptamer | siRNA | Intracellular reduction | In vitro gene silencing studies |

| Liposomes | Folic Acid | Camptothecin | Reductive environment of endosomes | Cellular uptake and drug release kinetics |

Design and Characterization of Hydrogel Systems for Controlled Release in Material Science Research

This compound is also instrumental in the design of stimuli-responsive hydrogels for controlled release applications in materials science. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent matrices for encapsulating and releasing bioactive molecules. By incorporating this compound as a crosslinker, researchers can create hydrogels that degrade in response to reducing conditions.

The carboxylic acid and the deprotected amine of the linker can react with complementary functional groups on polymer backbones to form the hydrogel network. The disulfide bonds within the crosslinks act as predetermined breaking points. When these hydrogels are placed in a reducing environment, the disulfide bonds are cleaved, leading to the degradation of the hydrogel matrix and the controlled release of the encapsulated cargo. This approach allows for the development of "smart" hydrogels that can deliver drugs or other agents in response to specific biological cues.

| Polymer Backbone | Crosslinking Chemistry | Stimulus for Release | Released Agent | Application in Material Science |

| Poly(ethylene glycol) diacrylate (PEGDA) | Michael Addition | Glutathione | Model Protein (BSA) | Characterization of release kinetics |

| Hyaluronic Acid | Carbodiimide (B86325) Chemistry | Dithiothreitol (DTT) | Growth Factors | Scaffolds for tissue engineering research |

| Chitosan | EDC/NHS Coupling | Cysteine | Small Molecule Drug | Biocompatible and degradable material design |

Application as a Component in Gene Delivery Systems Research (e.g., siRNA, mRNA)

The delivery of genetic material, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense therapeutic potential. However, the instability and poor cellular uptake of naked nucleic acids necessitate the use of delivery vectors. This compound is utilized in the construction of non-viral gene delivery systems, particularly those based on nanoparticles.

In these systems, the linker can be used to attach the nucleic acid cargo to the nanoparticle surface. The disulfide bond is again key to the design, facilitating the release of the siRNA or mRNA from the carrier once inside the cell. This release is critical for the nucleic acid to interact with the cellular machinery and exert its function, such as gene silencing in the case of siRNA. The PEG component of the linker helps to shield the nucleic acid from degradation by nucleases and reduces non-specific interactions, thereby improving the stability and circulation time of the delivery system in research models.

Contributions to Surface Modification Technologies and Biointerfaces

The interaction between a material and its biological environment is dictated by its surface properties. This compound provides a versatile tool for modifying the surfaces of various materials to control their interactions with biological systems.

Functionalization of Nanomaterials (e.g., Nanodiamonds, Metal Oxides) for Biosensing and Imaging Research

The surfaces of nanomaterials like nanodiamonds and metal oxides can be functionalized with this compound to create advanced platforms for biosensing and bioimaging. The carboxylic acid end of the linker can be used to anchor it to the surface of these nanomaterials, which often possess hydroxyl or amine groups that can be activated for conjugation.

Once attached, the deprotected amine of the linker can be used to conjugate biomolecules such as antibodies or enzymes for specific biosensing applications. The PEG spacer provides a hydrophilic cushion, preventing non-specific protein adsorption and maintaining the activity of the conjugated biomolecule. For bioimaging applications, fluorescent dyes can be attached to the linker, and the disulfide bond can be designed to be cleaved in the presence of specific analytes, leading to a change in the fluorescence signal.

| Nanomaterial | Surface Functionalization Strategy | Attached Biomolecule/Probe | Application in Research |

| Nanodiamonds | Carbodiimide coupling to surface carboxyl groups | Fluorescent Dye | Intracellular imaging and tracking |

| Iron Oxide Nanoparticles | Silanization followed by amide bond formation | Enzyme (e.g., Glucose Oxidase) | Development of redox-responsive biosensors |

| Titanium Dioxide Nanotubes | Phosphonic acid anchoring | DNA aptamer | Targeted analyte capture and detection |

Modulating Surface Properties in Polymeric and Hybrid Research Materials to Control Bioreactivity

The surface properties of polymeric and hybrid materials can be precisely tuned using this compound to control their bioreactivity, such as cell adhesion and protein adsorption. By grafting this linker onto a material's surface, a hydrophilic and protein-repellent PEG layer can be introduced. This is particularly important for materials used in biomedical implants and devices where minimizing non-specific protein fouling is crucial to prevent adverse biological responses.

Furthermore, the terminal functional groups of the linker can be used to immobilize specific bioactive molecules that promote desired cellular responses. For example, cell-adhesive peptides can be conjugated to the deprotected amine to encourage specific cell attachment and growth. The ability to create surfaces that can switch their properties in response to a reducing environment, due to the cleavage of the disulfide bond, opens up possibilities for creating dynamic biointerfaces for advanced cell culture and tissue engineering research.

Theoretical Frameworks and Mechanistic Investigations

Fundamental Principles Governing PEGylation-Induced Changes in Molecular Behavior and Biological Interactions

Boc-amino-PEG3-SS-acid incorporates a short, three-unit polyethylene (B3416737) glycol (PEG) chain. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to modify the physicochemical and pharmacological properties of therapeutic agents, peptides, and proteins. nih.govwikipedia.orgmolecularcloud.org The fundamental principles of PEGylation are directly applicable to the PEG3 component of this linker.

The primary effects of PEGylation include:

Increased Hydrodynamic Size : The attachment of PEG chains increases the molecule's effective size in solution. wikipedia.org This larger hydrodynamic volume reduces renal clearance, thereby prolonging the circulation half-life of the conjugated substance. nih.govresearchgate.net

Enhanced Solubility : PEG is an amphiphilic polymer, soluble in both water and many organic solvents. rsc.org Conjugating it to hydrophobic molecules can significantly improve their water solubility, which is a crucial factor in pharmaceutical formulation. wikipedia.orgcreativepegworks.com

Steric Shielding : The flexible PEG chain creates a protective hydrophilic cloud around the conjugated molecule. mdpi.comnih.gov This steric hindrance can mask the molecule from the host's immune system, reducing immunogenicity and antigenicity. wikipedia.orgresearchgate.net It also provides protection against proteolytic degradation by enzymes. nih.gov

Altered Binding and Conformation : PEGylation can influence the conformation and electrostatic binding of a protein or peptide. wikipedia.org While this can sometimes interfere with binding to a target receptor, it can also stabilize the molecule's structure. nih.govnih.gov The impact of PEGylation on conformational stability is a key area of research, as it relates to a protein's ability to resist aggregation and proteolysis. nih.gov

The PEG3 spacer in this compound, while short, contributes these effects to a degree, primarily enhancing the solubility and providing a flexible spacer arm between the conjugated molecule and the disulfide linkage. biochempeg.com

In-depth Analysis of Redox-Responsive Cleavage Mechanisms: Disulfide Bond Sensitivity to Intracellular Environments

A key feature of this compound is its disulfide bond (-SS-), which serves as a cleavable linker. medchemexpress.com Disulfide linkers are designed to be stable in the extracellular environment but to be readily cleaved under the reducing conditions found inside cells. broadpharm.comcreativebiolabs.net This selective cleavage is crucial for the controlled release of a conjugated payload, such as a cytotoxic drug, within target cells.

The primary mechanism for this redox-responsive cleavage is the thiol-disulfide exchange reaction, driven by the significant concentration gradient of the tripeptide glutathione (B108866) (GSH) between the extracellular and intracellular compartments. researchgate.net The cytoplasm of a cell contains a high concentration of reduced glutathione, creating a highly reducing environment. nih.gov In contrast, the extracellular space, including the bloodstream, has a much lower concentration of GSH and a higher proportion of its oxidized form, glutathione disulfide (GSSG). nih.gov

This differential in reducing potential ensures that the disulfide bond in the linker remains largely intact during systemic circulation, preventing premature drug release and minimizing off-target toxicity. nih.gov Upon internalization into a cell, the high intracellular GSH concentration facilitates the nucleophilic attack on the disulfide bond, leading to its reduction and cleavage, thereby releasing the attached molecule. researchgate.netresearchgate.net

| Environment | Typical GSH Concentration | Redox State | Implication for Disulfide Linkers |

|---|---|---|---|

| Intracellular (Cytoplasm) | 1–10 mM | Highly Reducing | Promotes disulfide bond cleavage and payload release. nih.gov |

| Extracellular (Blood Plasma) | ~5 µM | Oxidizing | Maintains disulfide bond stability, preventing premature release. |

Theoretical Models and Experimental Validations of Linker Architecture's Influence on Conjugate Stability, Release Kinetics, and Functional Activity

The specific architecture of a bifunctional linker like this compound is a critical determinant of the resulting conjugate's performance. nih.govmdpi.com The design must balance the need for stability in circulation with efficient payload release at the target site. nih.govresearchgate.net Key architectural elements influencing these properties include the nature of the cleavable group, the length and composition of the spacer, and the chemistry used for conjugation.

Cleavable Unit : The disulfide bond is the redox-sensitive trigger. The stability of this bond can be modulated by introducing steric hindrance near the S-S linkage. For example, creating more sterically hindered disulfide linkers can enhance stability in circulation, though it may also slow the rate of intracellular release. nih.govresearchgate.net

Functional Groups : The linker possesses a terminal carboxylic acid for conjugation to one molecule (e.g., via an amide bond with an amine) and a Boc-protected amine at the other end. The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a free amine, which can then be used for subsequent conjugation steps. broadpharm.com This bifunctional nature allows for the sequential and controlled assembly of complex bioconjugates. nih.gov

Experimental validations often involve incubating the conjugate in buffers containing different concentrations of GSH to mimic extracellular and intracellular conditions and then analyzing the rate of cleavage. nih.govresearchgate.net Such studies confirm that linker design directly impacts stability and release kinetics. nih.gov

| Linker Component | Primary Function | Impact on Conjugate Behavior |

|---|---|---|

| Disulfide Bond (-SS-) | Redox-cleavable trigger | Enables targeted, intracellular payload release in response to high glutathione levels. |

| PEG3 Spacer | Hydrophilic spacer | Increases solubility, provides spatial separation between conjugated molecules, and can influence pharmacokinetics. rsc.orgbiochempeg.com |

| Boc-amino and Acid Termini | Functional handles for conjugation | Allows for the controlled, sequential attachment of different molecules to form the final conjugate. broadpharm.comnih.gov |

Application of Computational Chemistry and Molecular Modeling to Rationalize Linker Design and Predict Conjugation Outcomes

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of complex molecules like those involving this compound. researchgate.net These methods provide insights at an atomic level that are often difficult to obtain through experiments alone. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations are widely used to study PEGylated molecules. mdpi.com These simulations can model the conformational dynamics of the PEG chain, showing how it wraps around or shields a conjugated protein or drug. nih.gov For instance, simulations have shown that PEG chains can interact with specific residues on a protein, thereby stabilizing its structure. nih.gov This helps in rationally selecting PEGylation sites to enhance stability without compromising activity. nih.gov

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the linker itself. acs.org This is particularly useful for understanding the mechanism of disulfide bond cleavage by nucleophiles like glutathione. By modeling the reaction pathway, researchers can gain insights into the kinetics of the release mechanism and how it might be affected by modifications to the linker's structure.

Predictive Modeling : As the field advances, data-driven and structure-dependent models are being developed to predict conjugation outcomes. acs.org These models can consider factors like the accessibility of amino acid residues on a protein surface and the steric effects of the PEG linker to predict the most likely sites of conjugation and the efficiency of the reaction. This data-driven approach aims to move protein PEGylation from a trial-and-error process to a more streamlined and predictable science. acs.org

By applying these computational approaches, scientists can rationalize the design of linkers, screen potential linker architectures in silico, and predict how a conjugate will behave in a biological system, thereby accelerating the development of more effective targeted therapies. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Innovations in the Chemoenzymatic and Automated Synthesis of Boc-amino-PEG3-SS-acid Derivatives

The synthesis of this compound and its derivatives is poised for significant advancements through the adoption of chemoenzymatic and automated approaches. These innovations promise to enhance efficiency, purity, and the diversity of accessible molecular architectures.

Chemoenzymatic strategies offer a green and highly selective alternative to purely chemical syntheses. Enzymes can be employed for the regioselective introduction or modification of functional groups, reducing the need for complex protecting group manipulations. For instance, lipases could be utilized for the esterification or amidation of the carboxylic acid terminus under mild conditions. Furthermore, enzymatic ligation techniques, such as those employing sortases, could facilitate the precise coupling of peptide or protein fragments to derivatives of this compound, opening avenues for the creation of novel bioconjugates.

Automated solid-phase synthesis (SPS) presents a powerful tool for the rapid and controlled assembly of complex molecules incorporating the this compound linker. cem.de By anchoring a suitable precursor to a solid support, reagents and building blocks can be sequentially added in a programmable fashion, minimizing manual intervention and improving reproducibility. This methodology is particularly well-suited for the creation of libraries of linker-payload conjugates, where the nature of the payload or modifications to the PEG spacer can be systematically varied. The use of both Boc and Fmoc protection strategies in automated synthesis allows for orthogonal deprotection and the creation of highly complex and branched structures. nih.gov

| Synthesis Method | Potential Advantages for this compound Derivatives | Key Research Focus |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. | Identification of suitable enzymes, optimization of reaction conditions for PEGylated substrates. |

| Automated Solid-Phase Synthesis | High throughput, reproducibility, ease of purification, access to combinatorial libraries. | Development of novel resin chemistries, optimization of coupling and cleavage protocols for disulfide-containing linkers. |

Exploration of Novel Bioconjugation Paradigms Utilizing the Disulfide Linker for Dynamic Systems

The disulfide bond within this compound is a key feature, enabling cleavage in the reducing environment of the cell. Future research will focus on leveraging this characteristic within more sophisticated and dynamic bioconjugation paradigms.

The concept of dynamic covalent chemistry is gaining traction in materials science and drug delivery. This approach utilizes reversible covalent bonds to create systems that can adapt to their environment. The disulfide bond in this compound can be exploited in such systems. For example, bioconjugates could be designed to engage in disulfide exchange reactions with other thiol-containing molecules in a biological milieu, allowing for the controlled release or transfer of a payload in response to specific redox gradients.

Furthermore, the development of stimuli-responsive linkers is a major area of interest. While the disulfide bond is redox-sensitive, future derivatives of this compound could incorporate additional functionalities that respond to other triggers, such as pH or specific enzymes. This would allow for a multi-layered control over payload release, enhancing specificity and reducing off-target effects. For instance, the incorporation of an acid-labile group alongside the disulfide bond could ensure that the payload is only released in the acidic environment of endosomes or lysosomes, following initial cleavage of the disulfide bond.

Integration into Multi-Functional Research Platforms for High-Throughput Screening and Discovery

The versatility of this compound makes it an ideal component for integration into multi-functional research platforms designed for high-throughput screening (HTS) and drug discovery.

The creation of combinatorial libraries of bioconjugates is a powerful approach for identifying lead compounds with optimal properties. By systematically varying the components attached to the this compound scaffold (e.g., different targeting ligands, therapeutic payloads, or imaging agents), vast libraries can be generated. These libraries can then be screened in high-throughput assays to identify candidates with the desired biological activity. The use of bead-based screening platforms, where each bead carries a unique compound, can significantly accelerate this process. nih.gov

Moreover, this compound can be incorporated into the design of multi-functional probes for chemical biology research. These probes could combine, for example, a targeting moiety, a therapeutic agent, and a fluorescent reporter, all connected via cleavable linkers. Such tools would enable the simultaneous tracking of cellular uptake, localization, and the biological effect of the delivered agent in real-time.

| Platform | Application with this compound | Expected Outcome |

| High-Throughput Screening (HTS) | Synthesis of diverse libraries of ADCs or other bioconjugates. | Rapid identification of potent and selective therapeutic candidates. |

| Multi-Functional Probes | Construction of probes for imaging, targeting, and therapy. | Deeper understanding of cellular processes and drug mechanisms of action. |

Interdisciplinary Research Collaborations Bridging Synthetic Organic Chemistry with Advanced Biological Systems Research

The full potential of this compound and its future derivatives will be realized through synergistic collaborations between synthetic organic chemists and researchers in advanced biological systems.

Synthetic organic chemists are crucial for developing novel and efficient methods for the synthesis of the linker and its derivatives. This includes the design of new protecting group strategies, the exploration of novel coupling reactions, and the synthesis of linkers with tailored properties, such as enhanced stability or responsiveness to specific stimuli.

Biologists and chemical biologists , on the other hand, are essential for evaluating the performance of the resulting bioconjugates in relevant biological systems. This includes studying their cellular uptake, intracellular trafficking, mechanism of payload release, and therapeutic efficacy. The feedback from these biological studies is critical for guiding the next round of linker design and optimization.

This iterative cycle of design, synthesis, and biological evaluation, fueled by interdisciplinary collaboration, will be the engine driving innovation in the field of bioconjugation and targeted therapy, with this compound playing a central role.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Boc-amino-PEG3-SS-acid with high purity?

- Methodological Answer: Optimize reaction conditions by controlling temperature (e.g., 0–4°C for amine coupling), stoichiometric ratios (e.g., 1.2:1 molar ratio of Boc-protected amine to PEG3-SS-acid), and purification techniques (e.g., reverse-phase HPLC or size-exclusion chromatography). Monitor progress via LC-MS or H NMR to confirm intermediate formation and final product purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Use a combination of:

- NMR spectroscopy (H, C) to confirm structural integrity, focusing on PEG spacer protons (δ 3.5–3.7 ppm) and disulfide bond stability.

- Mass spectrometry (MS) for molecular weight validation (expected [M+H] ~463.5 g/mol).

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV at 220 nm) .

Q. How does the disulfide bond in this compound influence its stability in aqueous buffers?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers at varying pH (e.g., pH 5.0, 7.4, 9.0) and temperatures (25°C, 37°C). Monitor degradation via LC-MS and quantify disulfide reduction using Ellman’s assay for free thiol detection. Use Arrhenius modeling to predict shelf life under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on PEG spacer length effects on this compound’s cellular uptake efficiency?

- Methodological Answer:

- Systematic Review: Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and experimental protocols (e.g., flow cytometry vs. confocal microscopy).

- Controlled Replication: Standardize variables like incubation time (e.g., 1–4 hrs) and serum concentration (e.g., 10% FBS).

- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to assess variability across datasets and identify confounding factors (e.g., endosomal escape efficiency) .

Q. What experimental strategies mitigate oxidation or unintended cleavage of the disulfide bond during in vivo studies?

- Methodological Answer:

- Redox Environment Control: Use glutathione-depleted animal models or co-administer antioxidants (e.g., N-acetylcysteine) to modulate intracellular redox potential.

- Stabilization Techniques: Encapsulate the compound in redox-sensitive liposomes or conjugate with steric hindrance groups (e.g., methyl substituents near the SS bond).

- In Situ Monitoring: Employ fluorescent probes (e.g., Cy5-labeled analogs) to track bond cleavage in real-time via intravital microscopy .

Q. How can Design of Experiments (DOE) optimize this compound’s conjugation efficiency with targeting ligands (e.g., antibodies)?

- Methodological Answer:

- Factor Screening: Test variables like pH (6.5–8.5), molar excess of ligand (1–10x), and reaction time (2–24 hrs) using a fractional factorial design.

- Response Surface Methodology (RSM): Model interactions between factors to identify optimal conditions (e.g., pH 7.5, 5x molar excess, 12 hrs).

- Validation: Confirm conjugation efficiency via SDS-PAGE (reduced vs. non-reduced) and SPR for binding affinity measurements .

Data Analysis & Reproducibility

Q. What statistical approaches ensure reproducibility in this compound’s cytotoxicity assays?

- Methodological Answer:

- Power Analysis: Determine sample size (n ≥ 6) to achieve 80% power with α=0.05.

- Normalization: Express viability data relative to untreated controls and adjust for batch effects using Z-score transformation.

- Robust Reporting: Include IC values with 95% confidence intervals and raw data in supplementary materials for independent validation .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiles across preclinical models?

- Methodological Answer:

- Comparative PK Studies: Administer the compound in parallel to rodents (mice/rats) and non-rodents (rabbits) under matched dosing regimens.

- Compartmental Modeling: Use non-linear mixed-effects modeling (NONMEM) to account for interspecies differences in clearance and volume of distribution.

- Covariate Analysis: Identify factors like body weight, renal function, and plasma protein binding that influence variability .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in aqueous environments?

- Methodological Answer:

- Containment: Use fume hoods and sealed reaction vessels to prevent aerosolization.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal: Quench residual thiols with iodoacetamide before disposal in approved biohazard containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.